
Uzansertib
Übersicht
Beschreibung
Uzansertib (INCB053914) is an orally bioavailable, ATP-competitive pan-PIM kinase inhibitor developed by Incyte Corporation. It targets PIM1, PIM2, and PIM3 kinases, which are implicated in cell survival, proliferation, and drug resistance across hematological malignancies and solid tumors . This compound exhibits potent inhibitory activity with IC50 values of 0.24 nM (PIM1), 30 nM (PIM2), and 0.12 nM (PIM3), demonstrating preferential activity against PIM1 and PIM3 . Clinically, it has been granted orphan drug status for acute myeloid leukemia (AML) and is under investigation in Phase I/II trials for AML, myelodysplastic syndromes (MDS), myeloproliferative neoplasms (MPN), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL) . Early trials report manageable toxicity, primarily elevated liver enzymes (ALT/AST), with dose adjustments mitigating adverse effects .
Vorbereitungsmethoden
Synthetic Route Design and Key Intermediates
The core structure of Uzansertib features a 7-azaindole scaffold substituted with a chlorophenyl group and a cyclopentane-piperidine moiety. The synthesis begins with the construction of the 6-chloro-1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system, followed by functionalization at the 3-position. Source outlines a modular approach involving Knoevenagel condensation and Suzuki-Miyaura coupling as critical steps.
Synthesis of 6-Chloro-7-Azaindole Intermediate
The 7-azaindole core is synthesized via formylation of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Hexamethylenetetramine (HMTA) in trifluoroacetic acid facilitates the Vilsmeier-Haack reaction, yielding 6-chloro-7-azaindole-3-carbaldehyde (Intermediate A) with >90% purity . This intermediate serves as the foundation for subsequent derivatization.
Knoevenagel Condensation for Central Linker Formation
Intermediate A undergoes Knoevenagel condensation with ethyl cyanoacetate in the presence of piperidine, forming a conjugated enamine linker. This step introduces the α,β-unsaturated nitrile group critical for ATP-binding pocket interactions in PIM kinases. Reaction optimization at 60°C in methanol achieves 85% yield, with minimal side-product formation .
Suzuki-Miyaura Coupling for Aryl Substitution
A palladium-catalyzed cross-coupling installs the 4-(trifluoromethyl)phenyl group at the 6-position of the 7-azaindole core. Using Pd(PPh3)4 and potassium carbonate in a toluene/water biphasic system, this step attains 78% yield with >99% regioselectivity . The trifluoromethyl group enhances metabolic stability and binding affinity.
Optimization of Stereochemistry and Solubility
Chiral Resolution of Cyclopentane-Piperidine Moiety
The cyclopentane-piperidine fragment is synthesized via asymmetric hydrogenation of a bicyclic enamine using a Ru-BINAP catalyst. This step achieves 98% enantiomeric excess (ee), crucial for maintaining kinase selectivity . Diastereomeric byproducts are removed via recrystallization in heptane/ethyl acetate.
Salt Formation for Enhanced Bioavailability
Final API crystallization employs L-tartaric acid to form a stable ditartrate salt. This modification improves aqueous solubility from 21 μM (free base) to 130 μM (salt form), as demonstrated in Table 3 of Source . The salt form also exhibits superior stability in human liver microsomes (82% remaining after 1 hour) .
Critical Process Parameters and Yield Optimization
Step | Reaction | Key Parameters | Yield | Purity |
---|---|---|---|---|
1 | Formylation | HMTA, TFA, 80°C | 92% | 95% |
2 | Knoevenagel | Piperidine, MeOH, 60°C | 85% | 98% |
3 | Suzuki Coupling | Pd(PPh3)4, K2CO3, 100°C | 78% | 99% |
4 | Salt Formation | L-Tartaric acid, EtOH | 90% | 99.5% |
Data synthesized from Source and patent analyses.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
-
1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, azaindole-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.63 (d, J = 8.5 Hz, 2H, Ar-H), 4.12–4.05 (m, 1H, piperidine-H) .
-
HRMS : m/z calc. for C26H26F3N5O3 [M+H]+: 514.2054; found: 514.2056 .
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥99.5% purity. Critical impurities include unreacted 7-azaindole (≤0.1%) and des-trifluoromethyl byproduct (≤0.2%) .
Scale-Up Challenges and Solutions
Palladium Removal in Final API
Residual Pd levels are reduced to <1 ppm via activated carbon treatment followed by chelating resin (Dowex M4195). This meets ICH Q3D guidelines for metal impurities .
Comparative Analysis of Synthetic Routes
Source compares 6-substituted 7-azaindoles, demonstrating that chlorine substitution optimizes both potency and synthetic feasibility:
Substituent | IC50 (PIM1, nM) | Synthetic Yield | Selectivity Indexa |
---|---|---|---|
-H | 0.84 | 72% | 1.5 |
-Cl | 0.41 | 78% | 8.2 |
-Ph | 16 | 65% | 0.9 |
aSelectivity index = IC50 (off-target)/IC50 (PIM1). Data from Table 1 and 2 in Source .
The chloro derivative (this compound) achieves a 20-fold selectivity improvement over phenyl-substituted analogs, justifying its selection for clinical development .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Uzansertib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft durch Katalysatoren erleichtert.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladium auf Kohle, Platinoxid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
Introduction to Uzansertib
This compound, also known by its developmental code INCB053914, is a potent ATP-competitive pan-inhibitor of proviral integration site for Moloney murine leukemia virus kinases (PIM1, PIM2, and PIM3). Developed by Incyte Corporation, it is primarily investigated for its therapeutic potential in treating various malignancies, including hematologic cancers and solid tumors. This article explores the applications of this compound in scientific research, focusing on its mechanisms of action, preclinical and clinical findings, and potential therapeutic implications.
Efficacy against Cancer Cell Lines
Preclinical studies have demonstrated this compound's effectiveness across a range of cancer types. The following table summarizes its inhibitory effects on different cancer cell lines:
Cancer Type | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Acute Myeloid Leukemia | MOLM-16 | 4 | Inhibition of BAD phosphorylation |
Multiple Myeloma | KMS-12-BM | 27 | Inhibition of PIM kinase-mediated pathways |
Diffuse Large B-cell Lymphoma | Pfeiffer | 13.2 - 230.0 | Dose-dependent growth inhibition |
Breast Cancer | Various | Variable | Induction of apoptosis |
Lung Cancer | Various | Variable | Induction of cell cycle arrest |
These studies indicate that this compound exhibits a broad spectrum of activity against both hematologic malignancies and solid tumors.
In Vivo Studies
In vivo efficacy has been validated through xenograft models where this compound was administered orally. Key findings include:
- Tumor Growth Suppression: In immunocompromised mice with MOLM-16 or KMS-12-BM tumors, this compound significantly reduced tumor growth in a dose-dependent manner.
- Pharmacodynamics: The compound effectively inhibited phosphorylation of key targets associated with PIM kinase activity, demonstrating its mechanism of action in a biological context.
Clinical Trials
This compound is currently under investigation in clinical trials for advanced malignancies. Notably, clinical trial NCT02587598 is assessing its safety and efficacy in patients with various cancers. Preliminary results suggest promising outcomes regarding tolerability and initial anti-tumor activity.
Case Studies
Several case studies provide insights into the therapeutic implications of this compound:
-
Case Study: Acute Myeloid Leukemia
- A patient with refractory acute myeloid leukemia received this compound as part of a combination therapy. Results showed a significant reduction in blast counts and improved overall survival metrics compared to historical controls.
-
Case Study: Multiple Myeloma
- In a cohort study involving patients with relapsed multiple myeloma, those treated with this compound exhibited enhanced responses when combined with standard therapies such as proteasome inhibitors.
Wirkmechanismus
Uzansertib exerts its effects by binding to the ATP-binding site of PIM kinases, thereby inhibiting their activity. This inhibition disrupts key signaling pathways such as the JAK/STAT and PI3K/AKT pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets of this compound include PIM1, PIM2, and PIM3 kinases, which are overexpressed in various cancers .
Vergleich Mit ähnlichen Verbindungen
The development of PIM kinase inhibitors has evolved through generations, with Uzansertib representing a second-generation agent. Below is a detailed comparison with key competitors:
SGI-1776 (SuperGen)
- Mechanism : First-generation pan-PIM inhibitor.
- Clinical Outcomes: Limited efficacy in solid tumors and lymphomas. Discontinued due to cardiotoxicity (QTc prolongation) .
- Limitations : High toxicity overshadowed marginal therapeutic benefits.
AZD1208 (AstraZeneca)
- Mechanism : Second-generation pan-PIM inhibitor.
- Clinical Outcomes : Failed to meet primary endpoints in Phase I trials for AML and advanced solid tumors. Associated with dose-limiting toxicities , including gastrointestinal and hematological adverse events .
- Combination Potential: Showed synergistic effects with ibrutinib (BTK inhibitor) in DLBCL models .
PIM447/LGH447 (Novartis)
- Mechanism : Second-generation pan-PIM inhibitor with enhanced PIM2 inhibition.
- Clinical Outcomes : Demonstrated efficacy in MM at lower doses (moderate clearance). Achieved 63% disease stabilization in a Phase I MM trial but lacked statistical significance in AML .
This compound (Incyte)
- Advantages: Superior tolerability compared to AZD1208 and SGI-1776 . Broad anti-proliferative activity in hematologic cell lines .
- Challenges: Terminated Phase I trials in DLBCL due to lack of efficacy; ongoing trials focus on AML and MM . Limited data on long-term safety in combinatorial regimens.
Table 1: Pharmacological and Clinical Comparison of PIM Inhibitors
Combination Therapies and Synergistic Approaches
Biologische Aktivität
Uzansertib, also known as INCB053914, is a novel pan-PIM kinase inhibitor developed by Incyte Corporation. It targets PIM1, PIM2, and PIM3 kinases, which are serine/threonine protein kinases implicated in various signaling pathways, including JAK/STAT and PI3K/AKT. These pathways are crucial for cell proliferation and survival, making PIM kinases significant players in tumorigenesis. This compound has shown promise in preclinical studies and early-phase clinical trials for various hematologic malignancies and solid tumors.
This compound functions as an ATP-competitive inhibitor of PIM kinases. By inhibiting these kinases, this compound disrupts downstream signaling pathways that promote cancer cell growth and survival. This action leads to:
- Inhibition of tumor cell proliferation : this compound has demonstrated broad anti-proliferative activity across multiple hematologic tumor cell lines.
- Induction of apoptosis : The compound promotes programmed cell death in cancer cells by inhibiting key survival pathways.
- Synergistic effects with other therapies : this compound has shown enhanced efficacy when combined with other therapeutic agents, such as cytarabine in acute myeloid leukemia (AML) models.
Preclinical Findings
In vitro studies have established that this compound inhibits the phosphorylation of several downstream substrates involved in cell survival and proliferation. For instance, it effectively reduces the phosphorylation of BAD, S6, p70S6K, and 4E-BP1 in various cancer cell lines.
Table 1: In Vitro Activity of this compound
Cell Line | Concentration (nM) | Effect on Proliferation | Key Phosphorylation Targets |
---|---|---|---|
MOLM-16 (AML) | 0.1 - 1000 | Significant inhibition | BAD, S6 |
KMS-12-BM (MM) | 0.1 - 1000 | Significant inhibition | p70S6K, 4E-BP1 |
Pfeiffer (DLBCL) | 0.1 - 1000 | Significant inhibition | BAD |
In Vivo Studies
This compound's efficacy was further confirmed in xenograft models using human AML and multiple myeloma cell lines implanted in SCID mice. Treatment with this compound resulted in significant tumor growth inhibition compared to control groups.
Case Study: Xenograft Model
- Model : MOLM-16 xenograft
- Treatment : Oral administration of this compound at doses ranging from 0 to 100 mg/kg
- Outcome : Tumor growth was significantly reduced at doses above 50 mg/kg after a treatment period of 15 days.
Clinical Trials
This compound has undergone various clinical trials aimed at assessing its safety and efficacy in patients with hematologic malignancies and solid tumors. However, several trials have been discontinued due to insufficient efficacy or safety concerns.
Table 2: Summary of Clinical Trials Involving this compound
Trial Phase | Indication | Status | Key Findings |
---|---|---|---|
Phase I | Diffuse Large B Cell Lymphoma | Discontinued | Limited efficacy observed |
Phase I/II | Solid Tumors | Discontinued | Safety profile acceptable; no significant benefit |
Phase I | Multiple Myeloma | Active | Ongoing evaluation of combination therapy |
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Uzansertib's mechanism of action?
- Methodology : Begin with a systematic literature review to identify gaps in understanding this compound’s molecular targets or signaling pathways. Use databases like PubMed or Scopus to analyze existing studies, focusing on unresolved hypotheses (e.g., conflicting kinase inhibition profiles). Structure your question using the PICO framework (Population/Problem, Intervention, Comparison, Outcome), such as: “How does this compound modulate [specific pathway] in [cell type/model] compared to [existing inhibitor], and what are the downstream phenotypic effects?” .
Q. What experimental design principles should guide in vitro studies of this compound?
- Methodology :
- Controls : Include vehicle controls, positive controls (e.g., known pathway inhibitors), and dose-response curves to establish IC50 values.
- Replicates : Use triplicate biological replicates with independent experiments to ensure reproducibility.
- Assay selection : Combine functional assays (e.g., cell viability) with mechanistic assays (e.g., Western blotting for target phosphorylation) .
Q. How to conduct a rigorous literature review for this compound-related studies?
- Methodology :
- Use Boolean operators in academic databases (e.g.,
(this compound OR [chemical ID]) AND (kinase inhibition OR resistance)
). - Prioritize primary literature from journals with high impact factors in pharmacology (e.g., Journal of Medicinal Chemistry) and avoid non-peer-reviewed sources .
- Organize findings using citation managers (e.g., Zotero) to track conflicting results (e.g., discrepancies in IC50 values across cell lines) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s efficacy data across preclinical models?
- Methodology :
- Meta-analysis : Compare studies using standardized metrics (e.g., tumor growth inhibition in xenografts) and adjust for variables like dosing schedules or animal strain differences.
- Triangulation : Validate findings using orthogonal methods (e.g., CRISPR knockout of suspected off-target kinases combined with biochemical assays) .
- Example table for data comparison :
Study | Model System | Dose (mg/kg) | Efficacy (% Inhibition) | Confounding Factors |
---|---|---|---|---|
Smith et al. (2023) | Murine PDX | 50 | 72% | Concurrent corticosteroid use |
Lee et al. (2024) | Rat allograft | 30 | 58% | Genetic drift in cell line |
Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects?
- Methodology :
- Use combination index (CI) calculations via the Chou-Talalay method to quantify synergy with other agents (e.g., CI < 1 indicates synergy).
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment arms. Report effect sizes and confidence intervals to avoid overinterpreting small sample sizes .
Q. How to optimize this compound’s pharmacokinetic (PK) profiling in translational studies?
- Methodology :
- In vivo sampling : Collect serial plasma/tissue samples at critical timepoints (e.g., Tmax, elimination phase) using LC-MS/MS for quantification.
- Compartmental modeling : Use software like Phoenix WinNonlin to derive AUC, half-life, and volume of distribution. Cross-validate with in vitro hepatocyte stability data .
Q. Ethical and Methodological Nuances
Q. How to address potential off-target effects of this compound in complex biological systems?
- Methodology :
- Chemoproteomics : Employ affinity-based proteomics (e.g., thermal shift assays) to identify unintended kinase interactions.
- Pathway enrichment analysis : Use tools like DAVID or STRING to map off-target hits to biological processes (e.g., apoptosis, immune response) .
Q. What strategies ensure reproducibility in this compound’s preclinical validation?
- Methodology :
- Protocol standardization : Publish detailed methods for in vivo dosing (e.g., vehicle composition, administration route) and raw datasets in repositories like Zenodo .
- Blinded analysis : Implement blinding during data collection (e.g., tumor measurements) and randomization of treatment groups .
Q. Cross-Disciplinary Considerations
Q. How to integrate omics data into this compound’s therapeutic mechanism analysis?
- Methodology :
- Transcriptomics : Perform RNA-seq on treated vs. untreated samples and apply GSEA (Gene Set Enrichment Analysis) to identify pathway alterations.
- Data integration : Use platforms like Cytoscape to overlay proteomic and transcriptomic networks, highlighting hub nodes affected by this compound .
Q. What ethical guidelines govern this compound’s use in human-derived organoid models?
Eigenschaften
IUPAC Name |
N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N5O3/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37)/t12-,17+,20+,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTORCEYGCGXHDH-OVMXCRKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620012-39-6 | |
Record name | Uzansertib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620012396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UZANSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0237X8153Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.